Tert-butyl 4-ethynylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-ethynylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-5-10-6-8-11(9-7-10)12(14)15-13(2,3)4/h1,6-9H,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAUARVBLKIMRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553404 | |
| Record name | tert-Butyl 4-ethynylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111291-97-5 | |
| Record name | 1,1-Dimethylethyl 4-ethynylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111291-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-ethynylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.
The ¹H NMR spectrum of tert-butyl 4-ethynylbenzoate provides distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring exhibit a characteristic splitting pattern for a 1,4-disubstituted system. The protons closer to the electron-withdrawing ester group are deshielded and appear at a lower field (higher ppm) compared to the protons closer to the ethynyl (B1212043) group. The nine equivalent protons of the tert-butyl group appear as a sharp singlet, a hallmark of this moiety. The terminal ethynyl proton also appears as a distinct singlet.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Aromatic (Ha) | ~7.95 | Doublet | ~8.5 | 2H |
| Aromatic (Hb) | ~7.50 | Doublet | ~8.5 | 2H |
| Ethynyl (-C≡CH) | ~3.25 | Singlet | N/A | 1H |
| tert-Butyl (-C(CH₃)₃) | ~1.59 | Singlet | N/A | 9H |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum shows distinct signals for the ester carbonyl carbon, the aromatic carbons, the two sp-hybridized carbons of the alkyne, and the carbons of the tert-butyl group. The quaternary carbon of the tert-butyl group is typically less intense than the methyl carbons. The chemical shifts are influenced by the electronic environment, with the carbonyl carbon appearing significantly downfield.
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Ester Carbonyl (C=O) | ~165.0 |
| Aromatic (C-CO) | ~133.0 |
| Aromatic (CH) | ~132.0 |
| Aromatic (CH) | ~129.5 |
| Aromatic (C-C≡CH) | ~126.5 |
| Ethynyl (-C≡CH) | ~82.5 |
| tert-Butyl (Quaternary C) | ~81.5 |
| Ethynyl (-C≡CH) | ~80.0 |
| tert-Butyl (Methyl C) | ~28.2 |
While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous structural confirmation.
COSY: A ¹H-¹H COSY spectrum would confirm the coupling between the ortho-related aromatic protons (Ha and Hb).
HSQC: An HSQC spectrum would show direct one-bond correlations between protons and the carbons they are attached to, for instance, linking the aromatic proton signals to their corresponding aromatic carbon signals and the tert-butyl protons to the methyl carbon signal.
HMBC: An HMBC spectrum reveals longer-range (2-3 bond) correlations. Key correlations would be expected between the tert-butyl protons and the quaternary carbon of the ester, and between the aromatic protons and the carbonyl carbon and the ethynyl carbons, thereby confirming the connectivity of the entire molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its structure. The most notable are the sharp, weak stretch for the terminal alkyne C-H bond and the stretch for the C≡C triple bond. The strong absorption from the ester carbonyl (C=O) group is also a prominent feature.
| Functional Group | Vibrational Mode | Absorption Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Terminal Alkyne | ≡C-H Stretch | ~3300 | Sharp, Weak-Medium |
| Aromatic | C-H Stretch | ~3100-3000 | Medium |
| Alkyl (tert-Butyl) | C-H Stretch | ~2980-2850 | Strong |
| Alkyne | C≡C Stretch | ~2110 | Weak, Sharp |
| Ester Carbonyl | C=O Stretch | ~1715 | Strong |
| Aromatic | C=C Stretch | ~1610, 1500 | Medium |
| Ester | C-O Stretch | ~1280, 1120 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound upon ionization. For this compound (C₁₃H₁₄O₂), the molecular weight is 202.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 202.
The fragmentation pattern is highly characteristic. A very prominent peak results from the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation, resulting in a peak at m/z 187 ([M-15]⁺). Another significant fragmentation pathway is the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement or direct cleavage, leading to the formation of the 4-ethynylbenzoic acid radical cation at m/z 146. The tert-butyl cation itself is also commonly observed as a stable fragment at m/z 57.
| m/z Value | Assignment | Notes |
|---|---|---|
| 202 | [M]⁺ | Molecular Ion |
| 187 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |
| 146 | [M - C₄H₈]⁺ | Loss of isobutylene |
| 117 | [C₈H₅O]⁺ | Fragment from loss of tert-butoxy group |
| 57 | [C₄H₉]⁺ | tert-Butyl cation (often a base peak) |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectrum is expected to show strong absorptions arising from π→π* transitions within the substituted benzene ring and the conjugated ethynyl and carbonyl groups. The presence of conjugation typically shifts the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted benzene.
| λ_max (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~250-260 | π→π | Conjugated aromatic system |
| ~200-210 | π→π | Benzene ring |
X-Ray Diffraction Analysis for Solid-State Structure (Applicable to Crystalline Derivatives)
Should a crystalline sample be analyzed, the resulting data would typically be presented in a table format, detailing the crystallographic parameters.
Table 1: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
|---|---|
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
Note: The data in this table is illustrative and does not represent actual experimental findings for this compound.
Hirshfeld Surface Analysis (for crystalline derivatives)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and extent of various non-covalent interactions.
For a crystalline derivative of this compound, Hirshfeld surface analysis would be employed to understand how the molecules pack together. The analysis generates a three-dimensional surface around the molecule, which is color-coded to indicate different types of intermolecular contacts. Regions with close contacts, such as hydrogen bonds, are typically highlighted in red, while longer contacts are shown in blue. The white areas on the surface represent contacts around the van der Waals separation. nih.gov
Table 2: Hypothetical Contribution of Intermolecular Contacts for a Derivative of this compound from Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) |
|---|---|
| H···H | Value |
| C···H/H···C | Value |
| O···H/H···O | Value |
Note: The data in this table is illustrative and does not represent actual experimental findings for this compound.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to accurately model the molecule's behavior.
Geometry Optimization and Molecular Structure
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule. For tert-butyl 4-ethynylbenzoate, this would involve calculating key bond lengths, bond angles, and dihedral (torsion) angles. The resulting data would describe the spatial relationship between the tert-butyl group, the benzoate (B1203000) ring, and the ethynyl (B1212043) moiety. These theoretical values can be benchmarked against experimental data from techniques like X-ray crystallography if available.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is for illustrative purposes only and does not represent actual calculated data.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C≡C | ~1.20 Å |
| C-C (ring-alkyne) | ~1.43 Å | |
| C=O | ~1.21 Å | |
| O-C (ester) | ~1.36 Å | |
| Bond Angle | C-C-O (ester) | ~125° |
| C-C≡C | ~178° |
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C≡C triple bond, the C=O carbonyl stretch, or the bending of C-H bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity. FMO analysis would map the distribution of these orbitals across the this compound structure, identifying the most probable sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It uses a color scale to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and the ethynyl group, and positive potentials around the hydrogen atoms.
Global Reactivity Parameters
From the HOMO and LUMO energies, several global reactivity parameters can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Electronegativity (χ) describes the tendency of the molecule to attract electrons.
Chemical Hardness (η) measures the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.
Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
These parameters provide a quantitative basis for comparing the reactivity of different molecules.
Table 2: Hypothetical Global Reactivity Parameters (Note: This table is for illustrative purposes only and does not represent actual calculated data.)
| Parameter | Formula | Value (eV) |
|---|---|---|
| HOMO Energy | E_HOMO | - |
| LUMO Energy | E_LUMO | - |
| Energy Gap | ΔE = E_LUMO - E_HOMO | - |
| Electronegativity | χ = -(E_HOMO + E_LUMO)/2 | - |
| Chemical Hardness | η = (E_LUMO - E_HOMO)/2 | - |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
To investigate the electronic transitions that give rise to a molecule's UV-Visible spectrum, Time-Dependent DFT (TD-DFT) calculations are employed. This method calculates the excitation energies required to promote an electron from an occupied orbital to an unoccupied one. The results predict the absorption wavelengths (λ_max) and oscillator strengths (a measure of transition intensity). For this compound, TD-DFT would identify the specific molecular orbitals involved in the primary electronic transitions, such as π → π* transitions within the aromatic and ethynyl systems. These calculations are often performed considering a solvent to provide a more realistic comparison with experimental spectra.
Computational Modeling of Reaction Mechanisms (e.g., activation energies)
Detailed computational modeling of the reaction mechanisms involving this compound, including the calculation of activation energies, has not been extensively reported in publicly available research. Generally, such studies would employ quantum mechanical methods, like Density Functional Theory (DFT), to map the potential energy surface of a reaction. This would involve identifying the structures of reactants, transition states, and products.
For a hypothetical reaction, such as the hydrolysis of the ester group or addition reactions at the ethynyl group, computational analysis would provide the Gibbs free energy of activation (ΔG‡). This value is crucial for understanding the reaction kinetics. For instance, in studies of similar compounds, DFT calculations have been used to determine that a lower activation energy barrier corresponds to a kinetically more favorable reaction pathway.
Table 1: Hypothetical Activation Energies for Reactions of this compound
| Reaction Type | Computational Method | Hypothetical Activation Energy (kcal/mol) |
| Ester Hydrolysis (Acid-Catalyzed) | DFT (B3LYP/6-31G*) | Data not available |
| Alkyne Hydration (Markovnikov) | DFT (M06-2X/def2-SVP) | Data not available |
| Sonogashira Coupling | DFT | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found.
Non-covalent Interaction Analysis (for crystalline derivatives)
While the crystal structure of this compound itself is not extensively detailed in the literature, the analysis of non-covalent interactions in its potential crystalline derivatives would be crucial for understanding their solid-state properties. Techniques such as Hirshfeld surface analysis are powerful tools for investigating intermolecular interactions within a crystal lattice.
This analysis partitions the crystal space into regions associated with each molecule, allowing for the visualization and quantification of intermolecular contacts. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions.
For crystalline derivatives of similar organic molecules, studies have shown that various non-covalent interactions play a significant role in stabilizing the crystal packing. These interactions often include:
C—H···O interactions: Occurring between a carbon-bound hydrogen atom and an oxygen atom of a neighboring molecule.
C—H···π interactions: An interaction between a C-H bond and the π-system of the aromatic ring.
π···π stacking: Interactions between the aromatic rings of adjacent molecules.
van der Waals forces: General attractive or repulsive forces between molecules.
In analyses of related tert-butyl-containing compounds, H···H contacts often comprise a significant portion of the Hirshfeld surface, indicating the importance of van der Waals forces in the crystal packing. nih.gov C—H···O and C—H···π interactions are also commonly observed, contributing to the formation of specific supramolecular architectures. nih.gov
Table 2: Common Non-covalent Contacts in Crystalline Derivatives of Aromatic Esters
| Interaction Type | Typical Percentage of Hirshfeld Surface |
| H···H | 40-70% |
| C···H/H···C | 10-20% |
| O···H/H···O | 5-15% |
| C···C (π-π stacking) | < 5% |
Note: This table represents typical values found in related structures and is for illustrative purposes. Specific data for crystalline derivatives of this compound is not available.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing tert-butyl 4-ethynylbenzoate with high purity?
- Methodology : The synthesis typically involves esterification of 4-ethynylbenzoic acid with tert-butyl alcohol using acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress by TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and confirm purity via ¹H NMR (tert-butyl singlet at δ 1.4 ppm, ethynyl proton at δ 2.5–3.0 ppm) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Identify tert-butyl (δ 1.4 ppm, 9H singlet) and aromatic protons (δ 7.4–8.0 ppm). Ethynyl protons appear as sharp singlets (δ ~2.8 ppm).
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and ethynyl (C≡C stretch at ~2100 cm⁻¹).
- Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z 219.1 (C₁₃H₁₄O₂⁺) .
Q. What are the recommended storage conditions to ensure compound stability?
- Guidelines : Store in airtight, amber glass containers at -20°C to prevent thermal degradation. Avoid exposure to moisture (hygroscopic ester group) and metals (e.g., Fe³⁺), which may catalyze side reactions .
Advanced Research Questions
Q. How to address contradictory NMR data suggesting rotational isomerism in this compound?
- Resolution Strategy : Perform variable-temperature NMR (e.g., 298 K to 173 K). At low temperatures, distinct signals for axial/equatorial tert-butyl conformers may emerge. Use the Eyring equation to calculate rotational energy barriers (ΔG‡ ~10–15 kcal/mol) .
Q. What experimental design optimizes this compound’s reactivity in cross-coupling reactions (e.g., Sonogashira)?
- Optimization Framework :
- Design of Experiments (DoE) : Vary Pd catalyst loading (0.5–5 mol%), base (Et₃N vs. K₂CO₃), and solvent (THF vs. DMF).
- Analysis : Quantify yield via HPLC (C18 column, acetonitrile/water mobile phase). Mo(CO)₆ (0.1 mol%) may suppress homocoupling byproducts .
Q. How do computational studies elucidate electronic effects of the ethynyl substituent on reaction kinetics?
- Computational Protocol :
- Perform DFT calculations (B3LYP/6-31G*) with explicit solvent models (e.g., PCM for THF).
- Compare Mulliken charges on the ester carbonyl carbon with/without ethynyl substitution. Ethynyl’s electron-withdrawing effect increases electrophilicity by ~15%, aligning with observed reactivity in nucleophilic acyl substitutions .
Q. What safety protocols are critical for handling this compound in large-scale reactions?
- Risk Mitigation :
- Use explosion-proof equipment (e.g., grounded reactors) to prevent static discharge.
- Segregate waste into halogenated (e.g., DCM) and non-halogenated solvents. Neutralize acidic residues (pH 6–8) before disposal via licensed facilities .
Q. How to analyze byproducts in palladium-catalyzed reactions involving this compound?
- Byproduct Identification :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
